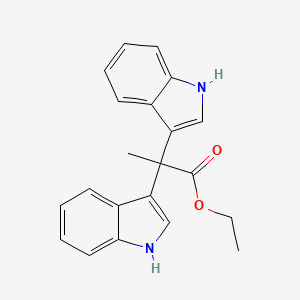

Ethyl 2,2-di(1H-indol-3-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70837-47-7 |

|---|---|

Molecular Formula |

C21H20N2O2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

ethyl 2,2-bis(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C21H20N2O2/c1-3-25-20(24)21(2,16-12-22-18-10-6-4-8-14(16)18)17-13-23-19-11-7-5-9-15(17)19/h4-13,22-23H,3H2,1-2H3 |

InChI Key |

JJYXPVIOPCTYAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

The Significance of Indole Derivatives and Bis Indolyl Alkanes in Chemical Research

The indole (B1671886) scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds underscores its remarkable versatility and biological importance.

Synthetic Methodologies and Strategic Approaches for Ethyl 2,2 Di 1h Indol 3 Yl Propanoate

Overview of Electrophilic Substitution Reactions in Bis(indolyl)alkane Synthesis

The synthesis of bis(indolyl)alkanes, including Ethyl 2,2-di(1H-indol-3-yl)propanoate, is fundamentally achieved through the electrophilic substitution reaction of indoles with carbonyl compounds. longdom.orgresearchgate.net The indole (B1671886) ring system, particularly the pyrrole (B145914) moiety, is electron-rich, making it highly nucleophilic. youtube.com While resonance structures show negative charge distribution across both the benzene (B151609) and pyrrole rings, the five-membered pyrrole ring exhibits a higher electron density. youtube.com

Consequently, the C3 position of indole is the most nucleophilic and readily attacks electrophiles. youtube.comnih.gov In the synthesis of this compound, the electrophile is the carbonyl carbon of ethyl pyruvate (B1213749). The reaction mechanism is initiated by the activation of the carbonyl group by a catalyst, enhancing its electrophilicity. This is followed by a nucleophilic attack from the C3 position of an indole molecule. The resulting intermediate, an indolylcarbinol, is then protonated and loses a water molecule to form a stabilized azafulvenium salt intermediate. longdom.orgresearchgate.net This electrophilic intermediate is then rapidly attacked by a second indole molecule at the C3 position, yielding the final bis(indolyl) product. longdom.orgresearchgate.net Maintaining the aromaticity of the benzene ring throughout this process is a key thermodynamic driver, which is why substitution at the C3 position is strongly favored over the C2 position. youtube.com

Catalysis in the Formation of this compound and Related Compounds

Catalysis is central to the efficient synthesis of bis(indolyl)alkanes, enabling the reaction under various conditions and influencing selectivity and yield.

Diverse Catalytic Systems: Acid-, Metal-, and Organocatalysis

A wide array of catalysts has been successfully employed for the synthesis of bis(indolyl)alkanes, demonstrating the versatility of this transformation. These catalysts can be broadly categorized as acids, metal compounds, and organocatalysts.

Acid Catalysis: Both Brønsted and Lewis acids are extensively used. benthamscience.com

Brønsted Acids: Protic acids like boric acid, p-toluenesulfonic acid, and oxalic acid dihydrate have proven effective. researchgate.netbenthamscience.comorientjchem.org Solid-supported acids, such as silica (B1680970) sulfuric acid and 12-tungstophosphoric acid on zirconia, offer advantages like easy separation and reusability. researchgate.netbenthamscience.comumich.eduresearchgate.net

Lewis Acids: A variety of Lewis acids, including metal salts, are widely reported. Catalysts such as RuCl₃·3H₂O, NiSO₄·6H₂O, Cu(OTf)₂, and lanthanide triflates like Dy(OTf)₃ and Ln(OTf)₃ facilitate the reaction efficiently. nih.govjocpr.comresearchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been used, sometimes in conjunction with ultrasonic irradiation. acs.org

Metal Catalysis: Transition metal compounds are a significant class of catalysts for this reaction. longdom.org Nickel iodide (NiI₂) and copper(II) oxide (CuO) nanoparticles are examples of metal-based catalysts that promote the synthesis under mild conditions. longdom.orgbohrium.comdntb.gov.ua Hyper-cross-linked polyaromatic spheres decorated with bromomethyl groups have also been utilized as effective heterogeneous catalysts. acs.org

Organocatalysis: In line with green chemistry principles, organocatalysts have emerged as attractive alternatives. Enzymes, such as lipase (B570770), have been successfully used to catalyze the formation of bis(indolyl)methanes in pure water, offering high yields and excellent reusability. nih.gov

Table 1: Examples of Catalytic Systems for Bis(indolyl)alkane Synthesis

| Catalyst Category | Specific Catalyst | Substrates | Key Features |

|---|---|---|---|

| Brønsted Acid | Boric Acid | Indole, Aldehydes | Solvent-free, high yield. benthamscience.comorientjchem.org |

| Brønsted Acid | Itaconic Acid | Indole, Aldehydes | Biodegradable, reusable, performed in water. orientjchem.orgresearchgate.net |

| Lewis Acid | RuCl₃·3H₂O | Indole, Aldehydes | Mild room temperature conditions. nih.gov |

| Lewis Acid | NiSO₄·6H₂O | Indole, Carbonyls | Reusable, moisture tolerant, room temperature. jocpr.com |

| Metal Catalyst | Cu(OTf)₂ | Indole, Acetylenic Sulfone | Convenient synthesis of sulfonyl-containing BIMs. researchgate.net |

| Organocatalyst | Lipase TLIM | Indole, Aldehydes | Green protocol in pure water, reusable catalyst. nih.gov |

Chemoselectivity and Catalyst-Switchable Pathways in Bis(indolyl)alkane Synthesis

The choice of catalyst can be a powerful tool to control the reaction pathway and achieve chemoselectivity. While the primary reaction between indole and a carbonyl compound yields a bis(indolyl)alkane, different catalysts can divert the reaction towards alternative products from the same starting materials.

For instance, studies using styrene (B11656) oxides as the electrophile have demonstrated that the reaction with indole can be switched between forming bis(indolyl)alkanes and 3-alkylated indoles simply by changing the Brønsted acid catalyst. acs.orgnih.govresearchgate.net This catalyst-switchable divergence highlights the subtle interplay between the catalyst and the reaction intermediates. researchgate.net Similarly, a Cu/Pd-catalyzed system showed that different metal catalysts could selectively produce either C-3 dicarbonyl indoles or bis(indolyl)alkanes from aldehydes and indoles. researchgate.net This level of control is crucial for synthetic chemists, allowing for the targeted synthesis of specific indole derivatives from a common pool of substrates.

Reaction Condition Optimization and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. The synthesis of bis(indolyl)alkanes has been a fertile ground for implementing these principles.

Exploration of Mild Reaction Conditions and Solvent Systems

Significant efforts have been directed towards developing protocols that operate under mild conditions, avoiding harsh reagents and high temperatures. Many syntheses of bis(indolyl)alkanes are now performed at room temperature. longdom.orgnih.govjocpr.comnih.gov

A major focus has been the reduction or elimination of volatile organic solvents.

Aqueous Media: Water has been explored as a green solvent for these reactions, often in the presence of catalysts like itaconic acid, oxalic acid, or even under catalyst-free conditions in some cases. researchgate.netorientjchem.orgresearchgate.netijacskros.com

Solvent-Free Conditions: A number of procedures have been developed that operate under solvent-free or "neat" conditions. umich.eduacs.orgijacskros.comresearchgate.netrsc.org These often involve simply grinding the reactants together (mechanochemical synthesis), sometimes with a solid-supported catalyst like silica sulfuric acid or PMA-Cellulose. researchgate.netijacskros.comresearchgate.netrsc.org This approach minimizes waste and simplifies product isolation.

Strategies for Enhanced Yields and Reaction Efficiencies

Improving reaction efficiency involves maximizing product yield while minimizing reaction time and resource consumption. Several strategies have been employed to achieve this.

Energy Input: Non-conventional energy sources have been used to accelerate reaction rates and improve yields. Microwave irradiation and ultrasound have been successfully applied to the synthesis of bis(indolyl)alkanes, often leading to significantly shorter reaction times compared to conventional heating. researchgate.netacs.org

Procedural Simplification: One-pot reactions, where multiple synthetic steps are carried out in a single flask, improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent use. orientjchem.orgbohrium.com

Table 2: Optimization Strategies for Bis(indolyl)alkane Synthesis

| Strategy | Example | Conditions | Result |

|---|---|---|---|

| Reusable Catalyst | Itaconic Acid (20 mol%) | Indole, Benzaldehyde in H₂O, 100°C | Catalyst reusable for ten cycles with consistent efficiency. researchgate.net |

| Solvent-Free | PMA-Cellulose | Indole, Aldehyde, neat, 60°C | Excellent yields in a short time with a reusable catalyst. rsc.org |

| Microwave Irradiation | Glacial Acetic Acid | Indole, Benzaldehyde, 140 W | Reaction completed in 30 seconds with high yield. researchgate.net |

| Mild Conditions | RuCl₃·3H₂O (5 mol%) | Indole, Benzaldehyde in GDE, rt | 87% yield in 30 minutes. nih.gov |

| Enzymatic Catalysis | Lipase TLIM (10 mg) | Indole, Aldehyde in H₂O, 55°C | Excellent yields, reusable enzyme. nih.gov |

Large-Scale Synthetic Applicability

The production of bis(indolyl)methanes and related compounds on a larger scale is a topic of significant interest due to their potential applications. While specific large-scale synthesis data for this compound is not extensively documented in publicly available literature, the principles for scaling up the synthesis can be inferred from methodologies developed for structurally similar bis(indolyl) compounds derived from aldehydes and ketones. nih.govnih.gov

Key considerations for large-scale applicability include the use of efficient and recyclable catalysts, environmentally benign solvents, and simplified work-up procedures. nih.gov Methodologies that offer high yields under mild conditions are particularly desirable for industrial applications.

An enzymatic approach using lipase from Thermomyces lanuginosus (TLIM) has been shown to be effective for the synthesis of bis(indolyl)methanes in pure water, offering excellent yields and the potential for scaling up. nih.gov In one instance, the reaction of indole with 4-chlorobenzaldehyde (B46862) was successfully scaled from a 1 mmol to a 10 mmol scale without a decrease in yield, highlighting the potential for larger-scale production. nih.gov

The following table outlines various catalytic systems that have been successfully employed for the synthesis of analogous bis(indolyl) compounds and could be adapted for the large-scale production of this compound.

| Catalyst System | Solvent | Temperature (°C) | Key Advantages |

| Lipase TLIM | Water | 55 | Green solvent, reusable catalyst, high yields. nih.gov |

| Hyper-cross-linked polyaromatic spheres | Neat (solvent-free) | 60 | Recyclable solid catalyst, high yields, short reaction times. nih.gov |

| Protic Solvent (e.g., Ethanol) | Ethanol | Room Temperature | Catalyst-free, mild conditions, excellent yields. capes.gov.br |

The selection of a specific methodology for large-scale synthesis would depend on a variety of factors, including cost-effectiveness, environmental impact, and the desired purity of the final product. The use of solvent-free conditions or aqueous media is particularly attractive from a green chemistry perspective. nih.govnih.gov

Investigations into Reaction Mechanisms and Intermediates

The formation of this compound proceeds via a sequential electrophilic substitution mechanism, which is characteristic of the reaction between indoles and carbonyl compounds. bhu.ac.inyoutube.com The reaction is typically catalyzed by either a protic or a Lewis acid.

The proposed mechanism can be delineated in the following steps:

Activation of the Carbonyl Group: The reaction is initiated by the activation of the ketone carbonyl group of ethyl pyruvate by the catalyst (e.g., a proton from a protic acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

First Electrophilic Attack: An electron-rich indole molecule, acting as a nucleophile, attacks the activated carbonyl carbon at its C3 position. This is the preferred site of electrophilic attack for indoles. youtube.comyoutube.com This step results in the formation of a carbocation intermediate which is stabilized by the delocalization of the positive charge over the indole ring system.

Formation of the Hydroxy Intermediate: The carbocation intermediate is then deprotonated to restore the aromaticity of the indole ring, leading to the formation of a tertiary alcohol intermediate, ethyl 2-hydroxy-2-(1H-indol-3-yl)propanoate.

Formation of the Vinyl Intermediate: Under the acidic conditions, the hydroxyl group of the alcohol intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water generates a highly reactive and resonance-stabilized carbocation, which can also be represented as an electrophilic vinyl indole intermediate.

Second Electrophilic Attack: A second molecule of indole then attacks this electrophilic intermediate at the C3 position. This is the second C-C bond-forming step.

Final Deprotonation: The final step involves the deprotonation of the resulting cation to regenerate the aromaticity of the second indole ring, yielding the final product, this compound.

In Vitro Biological Activity and Mechanistic Insights of Ethyl 2,2 Di 1h Indol 3 Yl Propanoate Analogues

Antimicrobial Research Focus

The antimicrobial properties of bis(indolyl)methane derivatives have been extensively evaluated, demonstrating their potential to combat a range of pathogenic microorganisms.

Evaluation of Antibacterial Potency against Pathogenic Strains

Derivatives of BIMs have shown notable in vitro antibacterial activity against various pathogenic strains, including both Gram-positive and Gram-negative bacteria. tandfonline.comindexcopernicus.com Studies have demonstrated that the substitution pattern on the indole (B1671886) rings and the bridging methane (B114726) carbon significantly influences the antibacterial potency. nih.gov For instance, a series of synthesized BIMs exhibited potent activity against several microbial strains, with minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin. benthamdirect.com

One study highlighted that 3,3'-diindolylmethane (B526164) (DIM) significantly inhibited the growth and biofilm formation of Cutibacterium acnes, a bacterium implicated in acne. nih.gov At a concentration of 0.1 mM, DIM was also effective against multispecies biofilms composed of C. acnes, Staphylococcus aureus, and Candida albicans. nih.gov Similarly, other research has confirmed the splendid antibacterial activity of BIM derivatives against Staphylococcus aureus, with some compounds showing efficacy comparable to the standard drug Kanamycin. indexcopernicus.com The introduction of specific moieties, such as nitrofuryl and nitrothienyl groups, has been shown to yield compounds with moderate to good inhibitory activity. tandfonline.com

| Compound/Analogue | Bacterial Strain | Activity/Measurement | Source |

| Bis(indolyl)methane derivatives (3a-3o) | Various experimental microbial strains | Potent activity (MIC: 1.0-1.4 µg/mL) | benthamdirect.com |

| 3,3'-Diindolylmethane (DIM) | Cutibacterium acnes | Significant inhibition of planktonic cell growth and biofilm formation at 0.1 mM | nih.gov |

| Bis(indolyl)methane (BIM) derivatives | Staphylococcus aureus | Splendid antibacterial activity | indexcopernicus.com |

| 3,3′-Bis-indolyl(5-nitrofurfuryl)methane | Not specified | Moderate to good inhibitory activity | tandfonline.com |

| 3,3′-Bis-indolyl(5-nitrothienyl)methane | Not specified | Moderate to good inhibitory activity | tandfonline.com |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Methicillin-resistant S. aureus (MRSA) | Low MIC of 0.98 μg/mL | nih.gov |

Assessment of Antifungal Efficacy

In addition to their antibacterial properties, analogues of Ethyl 2,2-di(1H-indol-3-yl)propanoate have been assessed for their effectiveness against fungal pathogens. Research has shown that certain BIM derivatives possess promising antifungal activity. tandfonline.com For example, some synthesized compounds were evaluated for their efficacy against fungal strains and demonstrated moderate to good inhibitory effects. tandfonline.com

Specifically, 3,3'-diindolylmethane (DIM) has been shown to inhibit hyphal formation and cell aggregation in Candida albicans, a common fungal pathogen, at a concentration of 0.05 mM. nih.gov This suggests that DIM and related compounds could interfere with key virulence factors of fungal pathogens. The structural modifications of the BIM scaffold, such as the introduction of nitroaryl or heteroaromatic groups, have been reported to yield derivatives with promising activity against Leishmania donovani, a protozoan parasite with fungal-like characteristics, with IC50 values ranging from 3.02 to 15.94 μM. nih.gov

| Compound/Analogue | Fungal/Protozoan Strain | Activity/Measurement | Source |

| Bis(indolyl)methane derivatives | Fungal strains | Moderate to good inhibitory activity | tandfonline.com |

| 3,3'-Diindolylmethane (DIM) | Candida albicans | Inhibition of hyphal formation and cell aggregation at 0.05 mM | nih.gov |

| Bis(indolyl)methane with nitroaryl/heteroaromatic groups | Leishmania donovani | IC50 ranging from 3.02 to 15.94 μM | nih.gov |

| Triphenylamine (B166846) BIM derivative (2a) | Leishmania major | IC50 of 3.30 μM | nih.gov |

Anti-inflammatory Pathway Modulation Studies

The potential of bis(indolyl)methane analogues to modulate inflammatory pathways has been a significant area of investigation, with studies focusing on their ability to inhibit key inflammatory biomarkers in cellular models.

Inhibition of Inflammatory Biomarkers in Cell-Based Models

Analogues of this compound have demonstrated significant anti-inflammatory activity in various in vitro models. researchgate.net Research has shown that these compounds can suppress the production of pro-inflammatory mediators. For instance, a series of bis(indolyl)methanes were evaluated for their anti-inflammatory activity and compared to the standard drug diclofenac, with several compounds exhibiting higher potency. researchgate.net

Studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells have shown that indole derivatives can significantly reduce the production of nitric oxide (NO), a key inflammatory molecule. nih.gov One ursolic acid derivative incorporating an indole moiety, UA-1, exhibited a potent NO inhibitory activity with an IC50 of 2.2 µM. nih.gov This compound also significantly reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The mechanism of action is believed to involve the inhibition of key signaling pathways like NF-κB and the downregulation of enzymes such as iNOS and COX-2. nih.govnih.gov

| Compound/Analogue | Cell Model | Biomarker/Pathway Inhibited | Activity/Measurement | Source |

| Bis(indolyl)methane derivatives (3j, 3i, 3k, 3g) | Not specified | Not specified | Higher anti-inflammatory activity than diclofenac | researchgate.net |

| Ursolic acid-indole derivative (UA-1) | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) | IC50 of 2.2 ± 0.4 µM | nih.gov |

| Ursolic acid-indole derivative (UA-1) | LPS-induced RAW 264.7 macrophages | TNF-α, IL-6, IL-1β | Inhibition of 74.2%, 55.9%, and 59.7% respectively at 5.0 µM | nih.gov |

| 2-substituted 1-methyl-5-nitroindazolinones | Not specified | COX-2 and iNOS expression | Significant inhibition | researchgate.net |

Cancer Cell Biology Investigations

The antiproliferative effects of bis(indolyl)methane analogues against various cancer cell lines have been extensively studied, highlighting their potential as anticancer agents.

Analysis of Antiproliferative Activity in Diverse Cancer Cell Lines

A wide range of bis(indolyl)methane derivatives has been synthesized and evaluated for their cytotoxic effects on diverse cancer cell lines. nih.govnih.gov The antitumor activity of these compounds has been widely investigated, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govmdpi.com

For example, a triphenylamine BIM derivative displayed significant antiproliferative activity against the HT-29 colon cancer cell line with an IC50 of 3.93 μM. nih.gov This was a marked improvement over the unsubstituted 3,3'-diindolylmethane, which had an IC50 greater than 100 μM against the same cell line. nih.gov Other studies have synthesized indole-2-carboxamide derivatives that showed potent antiproliferative activity with GI50 values as low as 26 nM. nih.gov Furthermore, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives displayed significant antiproliferative activities against all cancer cell lines tested. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by the overexpression of caspase-3. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity/Measurement | Source |

| Triphenylamine BIM derivative (2a) | HT-29 (Colon) | IC50 of 3.93 μM | nih.gov |

| Indole-2-carboxamide derivatives (Va-i) | Not specified | GI50 values from 26 nM to 86 nM | nih.gov |

| Indole-aryl amide derivative (2) | MCF7 (Breast) | IC50 of 0.81 μM | mdpi.com |

| Indole-aryl amide derivative (2) | PC3 (Prostate) | IC50 of 2.13 μM | mdpi.com |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives (3c, f, g, k, r, 3z) | All tested cancer cell lines | Significant antiproliferative activities | nih.gov |

| Benzopyran-4-one-isoxazole hybrid (5a-d) | MDA-MB-231 (Breast) | IC50 values in the range of 5.2–22.2 μM | chapman.edu |

Examination of Cellular Processes: Apoptosis, Cell Cycle Perturbation, and Migration Inhibition

The anticancer potential of DIM analogues is often linked to their ability to modulate fundamental cellular processes such as programmed cell death (apoptosis), cell division cycle, and cell movement.

Apoptosis and Cell Cycle Arrest: Studies have demonstrated that synthetic analogues of 3,3'-diindolylmethane (DIM) can inhibit the proliferation of cancer cells by inducing cell death and halting the cell cycle. mdpi.comnih.gov For instance, halogenated (chlorinated and brominated) ring-substituted DIMs (ring-DIMs) have been shown to inhibit the growth of androgen-dependent prostate cancer cells with greater potency than the parent DIM compound. nih.gov These analogues can trigger apoptosis through mechanisms that include the upregulation of death receptors like Fas and DR5, leading to the activation of caspase-dependent pathways. nih.gov Furthermore, some DIM derivatives induce endoplasmic reticulum (ER) stress, which can also lead to apoptosis. nih.govnih.gov

In colon cancer cells, 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methane (C-DIM) analogues, such as the p-hydroxyphenyl variant (DIM-C-pPhOH), have been shown to decrease cell growth and induce apoptosis. oup.com DIM itself has been found to cause cell cycle arrest in various cancer cells, including those of gastric and colon origin. mdpi.com Detailed investigations revealed that DIM can reduce the activity of cyclin-dependent kinase (CDK) 2, leading to an upregulation of the cell cycle inhibitor p21. mdpi.com In some cases, DIM analogues have been observed to induce both apoptosis and necrosis in a structure-dependent manner. nih.gov

Migration Inhibition: The progression and metastasis of cancer are heavily reliant on the ability of tumor cells to migrate. Research into DIM and its derivatives indicates they can suppress these processes. The anticancer activity of these compounds is partly attributed to their ability to inhibit tumor spread, which involves the modulation of multiple signaling pathways that control cell migration. nih.govresearchgate.net

Table 1: Effects of Selected DIM Analogues on Cellular Processes

| Compound/Analogue Class | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Halogenated Ring-DIMs (e.g., 4,4'-dichloroDIM) | LNCaP (Prostate Cancer) | Inhibition of cell proliferation; Induction of apoptosis and necrosis. | nih.gov |

| p-hydroxyphenyl C-DIM (DIM-C-pPhOH) | RKO, SW480 (Colon Cancer) | Inhibition of cell growth; Induction of apoptosis. | oup.com |

| 3,3'-Diindolylmethane (DIM) | Gastric & Colon Cancer Cells | G1-phase cell cycle arrest; Inhibition of CDK2 activity; Upregulation of p21. | mdpi.com |

| 3,3'-Diindolylmethane (DIM) | Fission Yeast | Dose-dependent induction of apoptosis and autophagy. | nih.gov |

Exploration of Molecular Targets and Interaction Mechanisms (e.g., tubulin, protein kinases)

The biological activities of DIM analogues are mediated by their interaction with various molecular targets, including protein kinases and nuclear receptors.

Protein Kinases and Signaling Pathways: DIM and its derivatives have been found to inhibit several pro-survival signaling pathways. These include the PI3K, Akt, and mTOR pathways, which are crucial for cancer cell proliferation and survival. nih.govnih.gov Docking studies have suggested that certain DIM derivatives can bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), thereby suppressing its signaling. nih.gov Furthermore, in-silico 3-D docking analysis identified Ca2+/calmodulin-dependent kinase II (CaMKII) as a potential direct target for 4,4'-dibromoDIM, one of the more toxic ring-DIMs. This was supported by experiments showing that a CaMKII inhibitor could block the cell death induced by this compound. researchgate.netnih.gov

Nuclear Receptors and Other Targets: DIM is known to down-regulate the activity of the Androgen Receptor (AR), which is critical for the growth of certain prostate cancers. nih.gov A series of C-DIM analogues have been identified as antagonists of the orphan nuclear receptor 4A1 (NR4A1). oup.com These compounds, including DIM-C-pPhOH, bind directly to the ligand-binding domain of NR4A1, inhibiting its function and leading to reduced cancer cell growth and apoptosis. mdpi.comoup.com

Tubulin Interaction: While direct tubulin interaction studies for this compound analogues are not prominent, related indole compounds have shown significant activity. For example, arylthioindole (ATI) derivatives are known to be potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin, leading to cell cycle arrest and apoptosis. nih.gov

Table 2: Molecular Targets of Selected DIM and Indole Analogues

| Compound/Analogue Class | Molecular Target | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 3,3'-Diindolylmethane (DIM) | PI3K/Akt/mTOR Pathway | Inhibition/Suppression | nih.govnih.gov |

| DIM Derivative | EGFR | Binds to ATP-binding site (docking study) | nih.gov |

| 4,4'-DibromoDIM | CaMKII | Potential direct binding and inhibition | researchgate.netnih.gov |

| 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs) | NR4A1 | Direct binding and antagonism | mdpi.comoup.com |

| Arylthioindoles (ATIs) | Tubulin | Inhibition of polymerization | nih.gov |

Receptor Binding and Ligand Interaction Research

The indole scaffold is a common feature in many biologically active compounds, including ligands for various neurotransmitter receptors.

Studies on Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2A)

While research on DIM analogues has predominantly focused on anticancer mechanisms, the broader class of indole derivatives has been extensively studied for its affinity to serotonin (5-HT) receptors.

A series of trans-2-(indol-3-yl)cyclopropylamine derivatives were evaluated for their binding affinity at several serotonin receptors. nih.gov None of the tested compounds showed high affinity for the 5-HT1A receptor, with the 5-methoxy substituted analogue being the most potent in this regard. nih.gov Similarly, most of these compounds lacked high affinity for the 5-HT2A receptor isoform. nih.gov In another study, a series of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives containing an arylpiperazinyl linker were synthesized and screened for their affinity to 5-HT1A and 5-HT2A receptors. Several of these compounds displayed high, nanomolar affinities for the 5-HT1A receptor. nih.gov Research on N-benzyl-5-methoxytryptamines also demonstrated their potent agonism at the 5-HT2 receptor family. researchgate.net

Table 3: Serotonin Receptor Binding Affinities for Selected Indole Analogues

| Compound/Analogue Class | Receptor | Binding Affinity (Ki) | Reference(s) |

|---|---|---|---|

| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | 5-HT1A | 40 nM | nih.gov |

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 nM | nih.gov |

| Coumarin (B35378) Derivative 4a | 5-HT1A | 0.9 nM | nih.gov |

| Coumarin Derivative 6a | 5-HT1A | 0.5 nM | nih.gov |

| Coumarin Derivative 10a | 5-HT1A | 0.6 nM | nih.gov |

| Coumarin Derivative 3b | 5-HT1A | 0.9 nM | nih.gov |

| Coumarin Derivative 10b | 5-HT1A | 1 nM | nih.gov |

Elucidation of Ligand-Protein Interactions via Molecular Modeling

Molecular modeling techniques, such as docking and molecular dynamics simulations, are crucial tools for understanding how these ligands interact with their protein targets at an atomic level.

Computational studies have been used to model the interaction of C-DIM analogues within the ligand-binding pocket of the NR4A1 nuclear receptor, revealing high-affinity binding modes. oup.com Similarly, molecular dynamics simulations have suggested that DIM can interact with the precursor of miR-21, a microRNA implicated in cancer. nih.gov For halogenated DIMs, in silico 3-D docking affinity analysis was instrumental in identifying CaMKII as a potential target. researchgate.netnih.gov

In the context of serotonin receptors, molecular docking has been employed to elucidate the structural basis for the high affinity of certain coumarin derivatives for 5-HT1A and 5-HT2A receptors. nih.gov These models can reveal subtle differences in the interaction patterns of amino acids within the receptor's binding site, depending on factors like the length of an alkyl linker in the ligand. nih.gov For a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, a Density Functional Theory analysis was used to investigate the relationship between their electronic structure and their affinity for the 5-HT1A receptor, proposing specific atomic interactions between the ligands and the receptor. researchgate.net

Computational Chemistry and Theoretical Approaches in the Study of Ethyl 2,2 Di 1h Indol 3 Yl Propanoate

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of bis(indole), such as Ethyl 2,2-di(1H-indol-3-yl)propanoate, QSAR is a powerful technique to design more potent molecules and to understand the structural basis of their activity. nih.gov

The development of predictive QSAR models is a cornerstone for the rational design of new therapeutic agents. nih.gov For indole (B1671886) derivatives, and specifically bis(indolyl)methanes, several studies have focused on creating robust models to predict activities ranging from anticancer to antioxidant effects. nih.govresearchgate.netsciensage.info

One common approach is the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). researchgate.netsciensage.info In a typical CoMFA study, a set of structurally related molecules, such as various substituted bis(indolyl)methanes, are aligned. Then, steric and electrostatic fields around the molecules are calculated and correlated with their experimentally determined biological activities using partial least squares (PLS) regression.

For a series of bis(indolyl)methane derivatives studied for their antioxidant activity, a 3D-QSAR model was developed using the CoMFA method. researchgate.netsciensage.info This model provided a statistically significant correlation, which is crucial for its predictive power. The quality of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). For instance, QSAR models developed for dispiroindole derivatives have shown good predictive ability with high r² and q² values, indicating a strong correlation between the structural descriptors and the observed antiproliferative activity. nih.gov Similarly, models for indole and isatin (B1672199) derivatives as anti-amyloid agents have been developed with acceptable predictive statistics, further highlighting the utility of these methods. mdpi.com Web-based tools like MolPredictX utilize such in-house QSAR models to offer predictions on biological activity for a wide range of compounds. nih.gov

| QSAR Model Type | Application Example | Key Statistical Parameters | Reference |

| 3D-QSAR (CoMFA) | Predicting antitumor activity of marine indole alkaloids. nih.gov | High correlation between chemical structures and antitumor activity. | nih.gov |

| 3D-QSAR (CoMFA) | Understanding structural requirements for antioxidant activity in bis(indolyl)methanes. researchgate.netsciensage.info | Provides insights for designing lead compounds with high antioxidant potential. | researchgate.netsciensage.info |

| 3D-QSAR | Predicting antiproliferative activity of dispiroindole derivatives. nih.gov | r² = 0.903-0.812, q² = 0.855-0.672, r²prediction = 0.773-0.605. | nih.gov |

| Atom-based 3D-QSAR | Predicting Aβ anti-aggregating potency of indole and isatin derivatives. mdpi.com | Training set (n=45, q²=0.596), Test set (n=14, r²ext=0.695). | mdpi.com |

A major advantage of QSAR studies is the ability to identify which parts of a molecule are critical for its biological function. For diindolylmethane (DIM) and its derivatives, the two indole rings are fundamental to their activity. nih.govresearchgate.net The nature and position of substituents on these rings can dramatically alter the compound's pharmacological profile. acs.org

For this compound, the key structural features would include:

The Bis-indole Moiety: The two indole rings are the core pharmacophore. Their spatial orientation relative to each other is crucial.

The Propanoate Group: The ethyl propanoate group attached to the central carbon atom influences the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding.

Substituents on the Indole Rings: Although the parent compound is unsubstituted, QSAR studies on related molecules show that adding groups (e.g., small lipophilic residues like fluorine) to the 5- and/or 7-positions of the indole rings can significantly enhance potency and can introduce biased agonism at certain receptors. acs.org

Studies on DIM have shown that its metabolites, such as hydroxylated forms, can exhibit significant biological activity, sometimes greater than the parent compound. nih.gov This underscores the importance of considering metabolic transformations when analyzing structure-activity relationships.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and its interactions with biological targets like proteins or membranes. nih.gov Such simulations are valuable for understanding the flexibility of this compound and the stability of its binding to a potential receptor. researchgate.netnih.gov

MD simulations have been employed to study the behavior of diindolylmethane (DIM) and its derivatives. nih.govmdpi.com These studies can reveal how the molecule interacts with specific amino acid residues in a protein's binding pocket or how it partitions into a lipid bilayer. nih.govpatsnap.com For instance, simulations have shown that DIM can interact with the precursor of microRNA-21, suggesting a potential mechanism for its anticancer effects. nih.gov

For this compound, an MD simulation would typically involve:

Placing the molecule in a simulated environment, such as a box of water molecules or a lipid bilayer, often with its target protein.

Calculating the forces between all atoms at a given moment.

Using these forces to calculate the acceleration, velocity, and new position of each atom after a very short time step (on the order of femtoseconds).

Repeating this process for millions of steps to generate a trajectory of the molecule's movement over nanoseconds or microseconds.

| Simulation Subject | Key Findings | Implication for this compound | Reference |

| Diindolylmethane (DIM) | Revealed interactions with the bases of pre-miR-21. | MD can elucidate binding modes with specific biological targets. | nih.gov |

| Ethyl Propanoate | Studied behavior and dynamics in lipid bilayers to understand membrane permeability. | Simulations could predict how the compound crosses cell membranes. | patsnap.com |

| Diamondoid Derivatives (including DIM•Na) | Showed self-assembly and phase transition behavior dependent on molecular structure. | Provides a framework for studying conformational stability and intermolecular interactions. | researchgate.netmdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. researchgate.netnih.gov These methods can predict molecular geometry, charge distribution, orbital energies, and spectroscopic properties. ijrar.org

For various indole derivatives, DFT calculations have been successfully used to:

Optimize Molecular Geometry: Determine the most stable 3D structure, including bond lengths and angles. ijrar.org

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Predict Reactivity: Generate Molecular Electrostatic Potential (MEP) maps, which show the charge distribution on the molecule's surface. These maps help identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents or biological targets. nih.gov

Perform Natural Bond Orbital (NBO) Analysis: Investigate intramolecular interactions, such as charge transfer and hydrogen bonding, which contribute to the molecule's stability. ijrar.orgnih.gov

Applying these methods to this compound would provide fundamental insights into its electronic character, helping to explain its observed biological activities and predict its reactivity in various chemical and biological environments.

| Computational Method | Information Obtained | Relevance to this compound | Reference |

| DFT (B3LYP/6-311++G(d,p)) | Optimized geometry, bond lengths, bond angles. | Provides the most stable three-dimensional structure. | ijrar.org |

| HOMO-LUMO Analysis | Calculation of frontier molecular orbital energies and the energy gap. | Predicts chemical reactivity and kinetic stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Predicts sites of interaction with biological macromolecules. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and intramolecular interactions. | Explains the electronic stabilization within the molecule. | ijrar.orgnih.gov |

Future Research Directions and Translational Potential in Chemical Science

Development as Versatile Building Blocks in Complex Molecule Synthesis

The core structure of ethyl 2,2-di(1H-indol-3-yl)propanoate, characterized by the bis(indolyl)methane (BIM) motif, serves as a valuable starting point for the synthesis of more intricate molecular architectures. The reactivity of the indole (B1671886) rings and the ester functional group provides multiple handles for chemical modification.

Key Reaction Pathways:

Electrophilic Substitution: The indole nucleus is electron-rich and susceptible to electrophilic substitution at various positions, primarily C-2, C-4, C-5, C-6, and C-7, as well as the N-H position. This allows for the introduction of a wide array of functional groups, leading to diverse molecular scaffolds.

N-Alkylation/Arylation: The nitrogen atoms of the indole rings can be functionalized through alkylation or arylation reactions, which can significantly modulate the steric and electronic properties of the molecule. mdpi.com

Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. These transformations open up possibilities for creating libraries of derivatives with varied physicochemical properties.

Cyclization Reactions: The inherent structure of the molecule can be exploited to construct polycyclic systems. For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic frameworks, including carbazole (B46965) or other complex indole alkaloids. The synthesis of bis- and tris-indole alkaloids often involves the strategic connection of indole units. nih.gov

The strategic application of these reactions can lead to the synthesis of complex natural product analogues and other novel heterocyclic systems. The development of efficient, one-pot, multi-component reactions for the synthesis of functionalized indoles further highlights the potential of this scaffold in combinatorial chemistry and drug discovery. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., KOH) | N,N'-Dialkylated derivatives | Modulation of solubility and biological activity. |

| Ester Hydrolysis | LiOH, THF/Methanol/Water | 2,2-di(1H-indol-3-yl)propanoic acid | Precursor for amide and other acid derivatives. |

| Amide Coupling | Amine, Coupling agent (e.g., EDC.HCl) | Amide derivatives | Creation of peptidomimetics and other bioactive molecules. |

| Reduction | Reducing agent (e.g., LiAlH4) | 2,2-di(1H-indol-3-yl)propan-1-ol | Access to alcohol-based derivatives and further functionalization. |

| Electrophilic Aromatic Substitution | Halogenating agent, Nitrating agent, etc. | Ring-functionalized derivatives | Fine-tuning of electronic properties and interaction with biological targets. |

Exploration of Novel Materials Science Applications

The bis(indolyl)methane framework is a recognized platform for the development of functional materials. The unique photophysical and electronic properties of the indole ring system make these compounds promising candidates for various materials science applications.

Chemosensors: BIM derivatives have been successfully employed as naked-eye chemosensors for the detection of metal ions, such as Cu²⁺. beilstein-journals.org The binding of the analyte to the indole nitrogen atoms or other coordinating groups can induce a colorimetric or fluorometric response. This compound could be functionalized to create selective chemosensors for environmental monitoring or biological imaging.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some indole derivatives suggests their potential use as emitters or host materials in OLEDs. By modifying the substituents on the indole rings, the emission color and efficiency can be tuned.

Polymer Science: The bifunctional nature of this compound (two indole N-H groups and an ester) allows it to act as a monomer or a cross-linking agent in polymerization reactions. This could lead to the creation of novel polymers with interesting thermal, mechanical, and photophysical properties. For instance, polyindoles are known for their redox activity and conductivity. researchgate.net

Integration into Advanced Agrochemical Research and Development

Recent research has highlighted the potential of indole derivatives as agrochemicals, particularly as herbicides. The structural similarity of some indole compounds to the plant hormone auxin allows them to interfere with plant growth processes.

A study on the herbicidal activity of indole-3-carboxylic acid derivatives identified ethyl 3,3-di(1H-indol-3-yl)propanoate as a compound with notable inhibitory effects on both dicotyledonous and monocotyledonous plants. nih.govmdpi.comnih.gov This finding strongly suggests that this compound and its derivatives are promising leads for the development of new herbicides. Future research in this area would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the ester group and substituting the indole rings to optimize herbicidal potency and selectivity.

Mode of Action Studies: Investigating the specific biochemical pathways in plants that are disrupted by these compounds, such as antagonism of the auxin receptor protein TIR1. nih.gov

Formulation and Field Trials: Developing stable formulations and conducting greenhouse and field trials to evaluate the efficacy of lead compounds under real-world conditions.

Table 2: Reported Herbicidal Activity Data for a Related Compound

| Compound | Target Species | Concentration | Inhibition Rate (Root) | Inhibition Rate (Shoot) | Reference |

|---|---|---|---|---|---|

| Ethyl 3,3-di(1H-indol-3-yl)propanoate | Rape (B. napus) | 100 mg/L | ~80% | ~75% | nih.govmdpi.com |

| Ethyl 3,3-di(1H-indol-3-yl)propanoate | Barnyard grass (E. crus-galli) | 100 mg/L | ~70% | ~65% | nih.govmdpi.com |

Strategic Design and Discovery of New Chemical Entities with Biological Utility

The bis(indolyl)methane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiparasitic, and anti-inflammatory properties. nih.govsemanticscholar.org this compound provides a template for the rational design of new therapeutic agents.

Anticancer Agents: Many BIMs have shown potent antiproliferative activity against various cancer cell lines. nih.gov The mechanism of action can involve the inhibition of key cellular targets like topoisomerase I or mitotic kinesin Eg5. nih.govnih.gov

Antiparasitic Agents: BIM derivatives have demonstrated activity against parasites such as Leishmania donovani and Trypanosoma brucei. nih.gov The development of new antiparasitic drugs is a critical global health priority, and this compound class represents a promising starting point.

Anti-inflammatory Agents: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). By incorporating the bis(indolyl)propanoate structure into new molecular designs, it may be possible to develop novel anti-inflammatory agents with improved efficacy or side-effect profiles. The synthesis of hybrid molecules combining an indole moiety with known anti-inflammatory drugs like naproxen (B1676952) or flurbiprofen (B1673479) has been explored. researchgate.netnih.gov

The strategic design of new chemical entities based on this compound would involve computational modeling to predict interactions with biological targets, followed by targeted synthesis and biological evaluation. This approach can accelerate the discovery of new drug candidates with improved therapeutic potential. researchgate.net

Q & A

Q. What are the optimized synthetic routes for Ethyl 2,2-di(1H-indol-3-yl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: A rapid and efficient synthesis involves condensation of indole derivatives with ethyl propionate analogs using p-toluenesulfonic acid (p-TSA) as a catalyst. Key parameters include:

- Solvent system : Acetonitrile (CH₃CN) at 0°C to room temperature for 72 hours ensures controlled reactivity .

- Catalyst loading : 10 mol% p-TSA maximizes yields (~85–90%) by facilitating electrophilic substitution at the indole C3 position .

- Workup : Neutralization with aqueous NaHCO₃ followed by ethyl acetate extraction minimizes byproduct formation.

Q. Reference Data :

| Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|

| 72 | 0 → rt | 85–90 |

Q. How is crystallographic characterization performed for this compound, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for structure solution and refinement:

- SHELXD : For initial phase determination via dual-space methods.

- SHELXL : For high-precision refinement, especially for handling twinned crystals or high-resolution data .

- Key parameters : Anisotropic displacement parameters for non-H atoms and riding models for H-atom positions improve R-factor convergence (< 0.05) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Respiratory protection : Use NIOSH-approved OV/AG/P99 respirators for aerosolized particles .

- Skin protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure .

- Waste disposal : Neutralize acidic residues before disposal to avoid environmental release .

Advanced Research Questions

Q. How can mechanistic insights into the indole coupling reaction be validated experimentally?

Methodological Answer:

- Isotopic labeling : Introduce ²H or ¹³C at the indole C3 position to track electrophilic substitution pathways via NMR or MS .

- Kinetic studies : Monitor reaction progress using in-situ IR spectroscopy to identify rate-determining steps (e.g., protonation of the indole nitrogen) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) can map transition states and activation energies .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Variable temperature NMR : Detect conformational equilibria or solvent-dependent shifts (e.g., DMSO vs. CDCl₃) .

- HPLC-MS purity checks : Identify impurities (e.g., unreacted indole or ester intermediates) that perturb spectral profiles .

- Crystallographic validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries to confirm structural integrity .

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with tryptophan-binding enzymes (e.g., monoamine oxidases) .

- MD simulations : Analyze stability in lipid bilayers (CHARMM36 force field) to assess membrane permeability .

- ADMET prediction : SwissADME or ProTox-II tools evaluate bioavailability and toxicity profiles .

Q. How to assess purity and quantify trace impurities in bulk synthesis?

Methodological Answer:

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

- Challenge : Scalability of p-TSA-catalyzed reactions beyond 10 mmol.

Solution : Switch to flow chemistry with immobilized acidic resins (e.g., Amberlyst-15) for continuous production . - Challenge : Diastereomer formation in asymmetric analogs.

Solution : Chiral HPLC (Chiralpak IA column) with hexane/EtOH eluents for enantiomeric resolution .

Q. How does this compound compare structurally to related indole esters (e.g., L-tryptophan ethyl ester)?

Methodological Answer:

Q. How to troubleshoot failed crystallization attempts for X-ray analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.